2-Bromo-5,7-difluoro-1,3-benzothiazole is a synthetic organic compound belonging to the benzothiazole family, characterized by its unique combination of bromine and fluorine substituents. This compound has garnered interest in various fields of research due to its potential biological activities and applications in organic synthesis.
The compound is classified as a halogenated benzothiazole derivative, specifically featuring two fluorine atoms and one bromine atom on the benzothiazole ring. Its IUPAC name is 2-bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole, indicating the presence of a methoxy group as well. The molecular formula is with a molecular weight of approximately 163.08 g/mol. The structure can be represented as follows:
The synthesis of 2-Bromo-5,7-difluoro-1,3-benzothiazole typically involves several key steps:
Several synthetic routes have been explored in the literature, including:
The molecular structure of 2-Bromo-5,7-difluoro-1,3-benzothiazole features a benzothiazole ring system with specific substituents that influence its chemical behavior:
This unique arrangement imparts distinct electronic properties that are significant for its reactivity and potential applications in drug development.
2-Bromo-5,7-difluoro-1,3-benzothiazole can participate in various chemical reactions:
The products formed from these reactions depend on the reagents used:
The mechanism of action for 2-Bromo-5,7-difluoro-1,3-benzothiazole primarily revolves around its interactions with biological targets. Research has indicated potential antimicrobial and anticancer properties:
The precise mechanisms involve interactions at the molecular level with enzymes or receptors relevant to disease processes.
2-Bromo-5,7-difluoro-1,3-benzothiazole has several notable applications:
Palladium-catalyzed C–H activation has emerged as a powerful strategy for achieving regioselective bromination of 2-Bromo-5,7-difluoro-1,3-benzothiazole derivatives. This methodology leverages the inherent directing ability of the benzothiazole nitrogen atom to coordinate Pd(II) centers, facilitating selective C–H functionalization at the ortho position relative to the heterocycle. The process typically follows a Pd(II)/Pd(IV) catalytic cycle [2]:
This pathway enables exclusive bromination at the C6 position of 5,7-difluoro-1,3-benzothiazole, bypassing the need for pre-functionalized substrates. The reaction proceeds efficiently under aerobic conditions with yields >85% when using 5–10 mol% Pd(OAc)₂ [2].
N-Bromosuccinimide (NBS) serves as both the bromine source and oxidant in Pd-catalyzed bromination of benzothiazoles. Key advantages include:
Table 1: Brominating Agents in Benzothiazole Functionalization
Agent | Selectivity (C6) | Byproduct Formation | Optimal Equivalents |
---|---|---|---|
NBS | High | Low (succinimide) | 1.2 |
Br₂ | Moderate | High (HBr) | 1.5 |
CuBr₂ | Low | Moderate (Cu wastes) | 2.0 |
Solvent polarity and reaction temperature critically influence the kinetics and regioselectivity of benzothiazole bromination:
Table 2: Solvent and Temperature Impact on Bromination Yield
Solvent | Dielectric Constant (ε) | Yield at 80°C (%) | Yield at 100°C (%) |
---|---|---|---|
MeCN | 37.5 | 92 | 88 |
DMF | 38.3 | 90 | 85 |
DCM | 8.9 | 45 | 50 |
Toluene | 2.4 | 38 | 40 |
The benzothiazole scaffold acts as an intrinsic directing group (DG) for Pd-mediated bromination:
Benzothiazoles and benzodioxoles exhibit divergent reactivity in electrophilic bromination due to contrasting electronic and coordination properties:
Table 3: Bromination Selectivity in Heterocyclic Systems
Scaffold | Preferred Bromination Site | Catalyst Requirement | Yield (%) |
---|---|---|---|
5,7-Difluoro-1,3-benzothiazole | C6 (ortho to thiazole N) | Pd(OAc)₂ (5 mol%) | 85–92 |
Benzodioxole | C4/C6 (electron-rich ring) | None (uncatalyzed) | 65–75 |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: